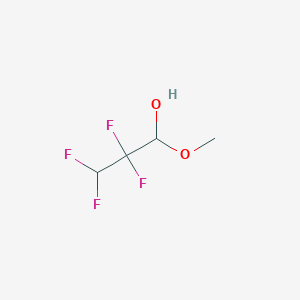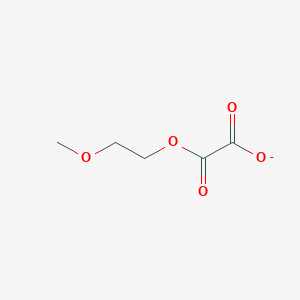![molecular formula C10H18O2 B14405388 (5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol CAS No. 84510-62-3](/img/structure/B14405388.png)
(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage, where a single oxygen atom connects two rings, one of which is a six-membered ring. The presence of the dimethyl groups at the 5-position adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the reaction of a suitable precursor with a reagent that induces spirocyclization. For example, the reaction of a ketone with a diol under acidic conditions can lead to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octane: Shares the spirocyclic structure but lacks the dimethyl and methanol groups.
1-Oxaspiro[4.5]decane: A larger spirocyclic compound with different ring sizes.
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one: Similar spirocyclic structure with different functional groups.
Uniqueness
(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol is unique due to its specific combination of a spirocyclic structure with dimethyl and methanol groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
84510-62-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5,5-dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol |
InChI |
InChI=1S/C10H18O2/c1-9(2)4-3-5-10(7-9)8(6-11)12-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
FYDGRZPCKKJSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)C(O2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
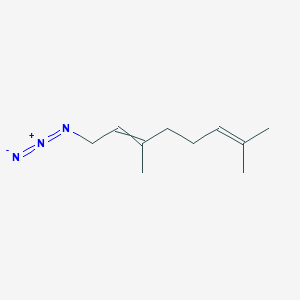
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
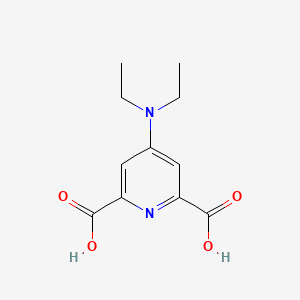
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
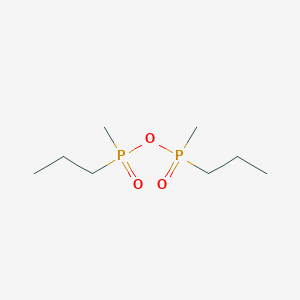

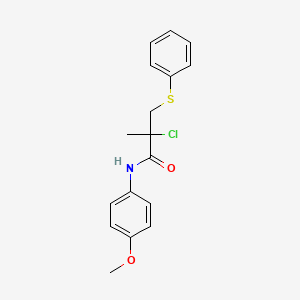
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
